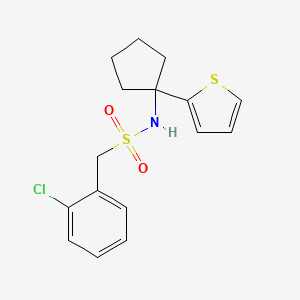

1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-(1-thiophen-2-ylcyclopentyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2S2/c17-14-7-2-1-6-13(14)12-22(19,20)18-16(9-3-4-10-16)15-8-5-11-21-15/h1-2,5-8,11,18H,3-4,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDBGVQPDKSKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies

Sulfonylation of Primary Amines

The core sulfonamide group is typically introduced via reaction of a primary amine with methanesulfonyl chloride. For the target compound, the amine precursor 1-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentylamine must first be synthesized. Patent CN105820069A demonstrates analogous sulfonylation using alkylsulfonyl chlorides in dichloromethane or tetrahydrofuran with pyridine as a base, achieving yields up to 95%. Critical parameters include:

Cyclopentyl Ring Construction

The cyclopentyl scaffold is assembled via cyclization or cross-coupling. A Friedel-Crafts alkylation strategy, as described in EP3702347A1, uses Lewis acids (e.g., AlCl₃) to facilitate ring formation between thiophene and cyclopentyl intermediates. Alternatively, palladium-catalyzed couplings enable stereoselective construction.

Stepwise Synthesis Protocols

Preparation of 1-(2-Chlorophenyl)cyclopentylamine

Step 1 : Nitration of 1,4-dibutoxy-2-methylbenzene (derived from 2-methylhydroquinone and bromobutane) yields nitro intermediates, which are reduced to amines using hydrazine hydrate.

Step 2 : Reductive amination with cyclopentanone and sodium cyanoborohydride affords the cyclopentylamine core.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Sulfonylation Conditions

Key findings:

Purification and Characterization

Crystallization : PMC9462268 highlights the use of ethanol/water mixtures for recrystallization, yielding high-purity sulfonamides.

Chromatography : Flash silica gel chromatography (DCM/MeOH 95:5) effectively isolates intermediates.

Spectroscopic Validation : ¹H/¹³C NMR and IR confirm sulfonamide bond formation (S=O stretch: 1150–1350 cm⁻¹).

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Sulfonamide Derivatives

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Electronic Effects : The thiophene ring in the target compound introduces π-conjugation and sulfur-mediated electronic effects, contrasting with the oxadiazol ring in (electron-deficient) or the methoxy groups in Sch225336 (electron-donating) .

- Steric Profile : The cyclopentyl-thiophene fusion creates a bulky, conformationally restricted group compared to the planar bicyclo[2.2.1]heptane in Compound 29 or the linear styrenyl sulfonyl group in .

- Halogen Influence: The 2-chlorophenyl group in the target compound vs.

Key Insights :

- Receptor Specificity : Sch225336’s bis-sulfone structure enhances CB2 selectivity, while the target compound’s thiophene-cyclopentyl group may favor alternative receptor interactions (e.g., serotonin or ion channels) due to sulfur’s electronegativity .

- Antimicrobial Efficacy : The bis-heterocyclic compound in shows cytotoxicity likely due to sulfone-linked oxidative stress, a feature less prominent in the target compound’s structure.

Crystallographic and Structural Validation

- Software Tools : SHELX and ORTEP-3 are critical for resolving the target compound’s conformation, particularly the cyclopentyl-thiophene dihedral angle, which impacts binding pocket compatibility .

- Validation Metrics : Programs like PLATON (mentioned in ) ensure absence of crystallographic disorders, critical for comparing analogs’ stability.

Biological Activity

1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound’s IUPAC name is this compound, with the molecular formula C16H18ClN O2S. Its structure features a chlorophenyl group, a thiophene ring, and a cyclopentyl moiety, which contribute to its unique chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets may include:

- Enzymes : The compound can inhibit enzyme activity, affecting metabolic pathways.

- Receptors : It may modulate receptor activity, influencing signal transduction processes.

- Proteins : Interaction with various proteins can lead to alterations in cellular function and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

The compound has also been studied for its potential anticancer effects. In cell line studies, it has shown the ability to induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : The compound can halt cell division at specific checkpoints.

- Induction of Apoptosis : It activates caspases and other apoptotic pathways leading to programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound inhibited growth at concentrations as low as 5 µg/mL, indicating strong antimicrobial potential .

- Cancer Cell Lines : In experiments involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, demonstrating its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclohexyl)methanesulfonamide | Cyclohexyl instead of cyclopentyl | Moderate antibacterial activity | Altered ring structure affects reactivity |

| 1-(2-chlorophenyl)-N-(1-(furan-2-yl)cyclopentyl)methanesulfonamide | Furan ring substitution | Reduced anticancer efficacy | Electronic properties differ from thiophene |

Q & A

Q. What are the optimal synthetic routes for 1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Step 1 : Preparation of the cyclopentyl-thiophene intermediate via nucleophilic substitution or cyclization reactions using thiophen-2-yl derivatives.

- Step 2 : Introduction of the 2-chlorophenyl group through Suzuki coupling or Friedel-Crafts alkylation.

- Step 3 : Sulfonamide formation via reaction of methanesulfonyl chloride with the amine group under controlled pH (8–10) and low-temperature conditions (0–5°C).

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

- Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling), and reaction time optimization.

Table 1 : Example Synthesis Protocol

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Thiophen-2-yl bromide, cyclopentanol, K₂CO₃, DMF, 80°C, 12h | 65 | 90% |

| 2 | 2-Chlorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME, 90°C, 8h | 72 | 88% |

| 3 | Methanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C, 2h | 58 | 95% |

Q. How is the compound characterized for structural confirmation and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, chlorophenyl signals at δ 7.3–7.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 380.05) .

- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) and detect byproducts .

- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to validate empirical formula (C₁₇H₁₅ClN₂O₂S₂).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonamides?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., replacing thiophene with imidazole or pyridine) and evaluate activity against target enzymes (e.g., carbonic anhydrase IX). Use in vitro assays (IC₅₀ measurements) to correlate structure with potency .

- Meta-Analysis : Aggregate data from independent studies to identify trends. For example, chlorophenyl groups enhance hydrophobic binding, while thiophene improves metabolic stability .

- Validation : Replicate conflicting studies under standardized conditions (e.g., fixed assay pH, cell line consistency) to isolate variables .

Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with proteins (e.g., COX-2 or HDACs). Key parameters include:

- Grid Box Size : 25 ų centered on the active site.

- Scoring Functions : AMBER force field for energy minimization.

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability. Monitor RMSD (<2.0 Å indicates stable binding) and hydrogen bond occupancy .

- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) using Schrödinger’s Phase .

Table 2 : Example Docking Results for COX-2 Inhibition

| Compound | Binding Energy (kcal/mol) | H-Bonds | Hydrophobic Interactions |

|---|---|---|---|

| Target | -9.2 | 3 | 5 |

| Control (Celecoxib) | -8.7 | 2 | 4 |

Q. What in vitro assays are recommended to evaluate its anticancer potential?

- Methodological Answer :

- Cell Viability Assays : MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7, HepG2). Use IC₅₀ values to compare potency (e.g., IC₅₀ = 12 µM vs. cisplatin IC₅₀ = 5 µM) .

- Apoptosis Detection : Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells.

- Migration Inhibition : Scratch assay in MDA-MB-231 cells; measure wound closure % at 24h vs. controls .

- Target Validation : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or kinase inhibition (e.g., phospho-ERK downregulation).

Data Contradictions and Mitigation

- Issue : Discrepancies in reported solubility (DMSO vs. aqueous buffers).

- Resolution : Use lyophilization for DMSO stock preparation and dilute in PBS with 0.1% Tween-80 to avoid precipitation .

- Issue : Variability in enzymatic inhibition assays.

- Resolution : Pre-incubate compound with target enzyme (e.g., 30 min at 37°C) to ensure equilibrium binding before substrate addition .

Key Research Gaps

- Metabolic Stability : Limited data on cytochrome P450 interactions. Proposed solution: Microsomal incubation assays (human liver microsomes + NADPH) to measure t₁/₂ .

- In Vivo Toxicity : No published ADMET profiles. Recommended: Zebrafish embryo toxicity screening (LC₅₀ determination) as a preliminary step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.